molecular formula C9H13N3O3S B2508752 5-(Morpholinosulfonyl)pyridin-2-amine CAS No. 627840-82-8

5-(Morpholinosulfonyl)pyridin-2-amine

Cat. No.: B2508752
CAS No.: 627840-82-8
M. Wt: 243.28
InChI Key: YFLUKCFVYCDJCM-UHFFFAOYSA-N
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Description

5-(Morpholinosulfonyl)pyridin-2-amine is a chemical compound with the molecular formula C9H13N3O3S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinosulfonyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with morpholine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the pyridine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinosulfonyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Morpholinosulfonyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Morpholinosulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholinosulfonyl)pyridine
  • 2-Aminopyridine
  • Morpholine derivatives

Comparison

5-(Morpholinosulfonyl)pyridin-2-amine is unique due to its combination of a morpholine ring and a sulfonyl group attached to a pyridine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the sulfonyl group can enhance the compound’s solubility and reactivity, making it more versatile in various applications .

Properties

IUPAC Name

5-morpholin-4-ylsulfonylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUKCFVYCDJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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